4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Description
Structural Overview of Bicyclo[2.2.1]heptane Scaffolds
The bicyclo[2.2.1]heptane scaffold, commonly known as the norbornane system, represents one of the most significant structural motifs in organic chemistry due to its unique three-dimensional architecture and inherent rigidity. This bridged bicyclic system consists of a cyclohexane ring with a methylene bridge connecting positions 1 and 4, creating a highly constrained molecular framework that exhibits remarkable stability and distinctive reactivity patterns. The norbornane scaffold serves as the foundation for numerous natural products and synthetic compounds, demonstrating its versatility and importance in chemical research.
The structural characteristics of the bicyclo[2.2.1]heptane framework contribute significantly to its appeal in drug discovery and materials science applications. The rigid three-dimensional structure provides unique spatial arrangements of functional groups that cannot be achieved with conventional linear or monocyclic systems. Research has demonstrated that bicyclic motifs, including bicyclo[2.2.1], bicyclo[2.2.2], bicyclo[4.4.1], and bicyclo[5.3.1] systems, appear frequently in pharmaceutical compounds, highlighting their importance in medicinal chemistry applications.
The conformational properties of bicyclo[2.2.1]heptane derivatives exhibit notable stability due to the inherent strain and geometric constraints of the bridged system. Unlike flexible aliphatic chains or simple cyclic structures, the norbornane framework maintains a relatively fixed conformation that can be precisely controlled through strategic substitution patterns. This conformational rigidity has proven particularly valuable in the design of chiral auxiliaries, catalysts, and bioactive molecules where precise spatial orientation of functional groups is crucial for activity.
| Structural Parameter | Bicyclo[2.2.1]heptane | Cyclohexane | Linear Heptane |
|---|---|---|---|
| Ring Strain | Moderate | Low | None |
| Conformational Flexibility | Very Low | Moderate | High |
| Three-dimensional Character | High | Moderate | Low |
| Synthetic Accessibility | Moderate | High | High |
Historical Context and Discovery of Bicyclic α,α-Disubstituted Amino Acids
The development of α,α-disubstituted amino acids represents a significant advancement in amino acid chemistry, with these compounds offering enhanced properties compared to their monosubstituted counterparts. Historical research in this field has been driven by the recognition that introducing additional substituents at the α-carbon position of amino acids can dramatically alter their conformational behavior, biological activity, and synthetic utility. The progression from simple α-amino acids to more complex α,α-disubstituted variants has opened new avenues for peptide design and pharmaceutical development.
Early investigations into α,α-disubstituted amino acids focused primarily on understanding how additional substitution affects the conformational preferences of peptide chains. Research demonstrated that the introduction of a second substituent at the α-position significantly restricts the conformational freedom of both the individual amino acid residue and the resulting peptide backbone. This conformational restriction has proven to be both a challenge and an opportunity, as it allows for precise control over peptide secondary structure while requiring sophisticated synthetic approaches to access these compounds.
The specific development of bicyclic α,α-disubstituted amino acids emerged from the intersection of two important research areas: the study of conformationally constrained amino acids and the exploration of rigid bicyclic scaffolds in medicinal chemistry. The combination of these approaches led to the recognition that incorporating amino acid functionality into rigid bicyclic frameworks could produce compounds with unique properties suitable for specialized applications. The bicyclo[2.2.1]heptane system proved particularly attractive due to its well-established synthetic accessibility and favorable three-dimensional properties.
Synthetic methodologies for accessing α,α-disubstituted amino acids have evolved significantly over the past several decades. Early approaches relied heavily on classical organic transformations, often requiring multiple steps and elaborate protecting group strategies. More recent developments have introduced organocatalytic methods that enable direct access to complex amino acid derivatives under mild conditions. The formal [4 + 2] cycloaddition approach developed for bicyclo[2.2.1]heptane-1-carboxylates represents a significant advancement in this field, providing efficient access to functionalized norbornane derivatives with excellent enantioselectivity.
| Historical Period | Key Development | Synthetic Approach | Selectivity |
|---|---|---|---|
| 1970s-1980s | Basic α,α-disubstituted amino acids | Classical methods | Moderate |
| 1990s-2000s | Chiral auxiliary approaches | Asymmetric synthesis | Good |
| 2010s-Present | Organocatalytic methods | Direct catalytic processes | Excellent |
Significance of Bridgehead Functionalization in Rigid Bicyclic Systems
Bridgehead functionalization in bicyclic systems represents one of the most challenging and strategically important aspects of synthetic organic chemistry, particularly when applied to the bicyclo[2.2.1]heptane scaffold. The positioning of functional groups at bridgehead positions creates unique steric and electronic environments that are not accessible through conventional synthetic approaches. In the case of this compound, the carboxylic acid functionality is located at the bridgehead position, creating a highly constrained and sterically demanding environment that influences both the compound's reactivity and its potential applications.
The strategic importance of bridgehead functionalization lies in the unique three-dimensional accessibility it provides for molecular interactions. Unlike functional groups positioned on flexible side chains or peripheral locations, bridgehead substituents are held in fixed spatial relationships that can be precisely predicted and controlled. This positional control has proven particularly valuable in the design of enzyme inhibitors, receptor ligands, and other bioactive molecules where precise spatial orientation of functional groups is crucial for biological activity.
Synthetic access to bridgehead-functionalized bicyclo[2.2.1]heptane derivatives has historically been challenging due to the steric constraints and electronic effects associated with these positions. Traditional synthetic approaches often required indirect methods involving multiple functional group transformations and protecting group manipulations. Recent advances in organocatalytic methodology have provided more direct access to these challenging structures, with formal [4 + 2] cycloaddition reactions enabling the construction of complex bridgehead-functionalized products in single synthetic operations.
The carboxylic acid functionality at the bridgehead position in this compound creates additional synthetic opportunities through its ability to undergo various chemical transformations. The carboxyl group can be converted to amides, esters, and other derivatives, enabling the incorporation of this rigid scaffold into larger molecular structures. The combination of the amino group at position 4 and the carboxylic acid at the bridgehead position creates a unique bifunctional platform for further synthetic elaboration.
Research has demonstrated that bridgehead-functionalized bicyclo[2.2.1]heptane derivatives exhibit enhanced stability compared to their peripherally substituted counterparts. This stability arises from the reduced conformational flexibility and the protection of the functional group within the rigid bicyclic framework. Such enhanced stability has practical implications for pharmaceutical development, where metabolic stability is often a critical factor in drug design.
| Functionalization Site | Accessibility | Steric Environment | Reactivity Pattern |
|---|---|---|---|
| Bridgehead | Low | Highly constrained | Reduced but selective |
| Bridge positions | Moderate | Moderately constrained | Moderate |
| Peripheral positions | High | Less constrained | Enhanced |
The electronic effects associated with bridgehead functionalization also contribute to the unique properties of these compounds. The geometric constraints of the bicyclic system influence the orbital overlap and electron distribution around the functional groups, potentially altering their reactivity patterns compared to analogous groups in acyclic or monocyclic systems. These electronic effects must be carefully considered when designing synthetic transformations or predicting the biological behavior of bridgehead-functionalized bicyclo[2.2.1]heptane derivatives.
Properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJXNKWRMYPICI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-36-4 | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Organocatalytic Formal [4 + 2] Cycloaddition Route
This method involves an organocatalytic formal Diels-Alder type [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins. The reaction proceeds under mild conditions to yield bicyclo[2.2.1]heptane-1-carboxylate intermediates, which are subsequently converted into the target amino acid hydrochloride through hydrolysis and amination steps.
- Utilizes organocatalysts to achieve regio- and stereoselectivity.
- Mild reaction conditions preserve sensitive functional groups.
- Enables access to the bicyclic framework with the desired substitution pattern.
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | α′-Ethoxycarbonyl cyclopentenone + Nitroolefin | Organocatalyst, mild temperature | Bicyclo[2.2.1]heptane-1-carboxylate ester | Moderate to high (not specified) |
| 2 | Hydrolysis and amination | Acidic or basic hydrolysis, amination | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride | High |
This approach is advantageous for its operational simplicity and the ability to generate the hydrochloride salt directly, facilitating purification and handling.
Stereoselective Synthesis via Norbornene Monoester Carboxylation and Curtius Rearrangement
A more classical approach involves the substrate-controlled α-carboxylation of norbornene monoesters to produce asymmetric diester intermediates with high diastereoselectivity (up to 35:1). This is followed by sequential chemoselective ester cleavage, Curtius rearrangement, and hydrolysis to afford the α- and β-isomers of aminobicyclo[2.2.1]heptane-1-carboxylic acid.
| Step | Description | Reagents & Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Conversion of 5-norbornene-2-carboxylic acid to methyl ester (endo/exo mixture) | Oxalyl chloride, DMF (catalytic), then MeOH and triethylamine in CH2Cl2 at 0 °C to room temperature | Methyl ester intermediate, 77% yield |
| 2 | α-Carboxylation of methyl ester using LDA and benzyl chloroformate at –78 °C | LDA (lithium diisopropylamide), benzyl chloroformate in THF | Asymmetric diester intermediate, 89% yield |
| 3 | Hydrogenation of diester to remove benzyl protecting group | 10% Pd/C under H2 atmosphere in EtOAc | Carboxylic acid intermediate, 99% yield |
| 4 | Conversion to acyl azide using diphenylphosphoryl azide and triethylamine | Room temperature in CH2Cl2 | Acyl azide intermediate, 94% yield |
| 5 | Curtius rearrangement by refluxing acyl azide in toluene | Reflux for 1 hour | Isocyanate intermediate (used without purification) |
| 6 | Reaction of isocyanate with tert-butanol and sodium tert-butoxide | Room temperature | N-Boc amino ester intermediate, 72% yield (over 2 steps) |
| 7 | Hydrolysis and deprotection with KOH reflux and acidification with HCl in 1,4-dioxane | Reflux in aqueous KOH, then acidification with 4 M HCl | 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid (ivory solid), 81% yield |
- The process is highly stereoselective due to substrate control.
- The Curtius rearrangement is a key step enabling the introduction of the amino group.
- The final hydrochloride salt can be isolated by ion-exchange chromatography.
This method is well-documented for its reliability and high stereochemical purity of the product.
Synthesis of Methyl 4-Aminobicyclo[2.2.1]heptane-1-carboxylate as a Precursor
An alternative preparative route involves the synthesis of the methyl ester derivative, which can be subsequently converted to the hydrochloride salt. This method typically involves:
- Reaction of a bicyclic precursor with methyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at low temperature.
- Purification by standard chromatographic techniques.
- Subsequent functional group transformations such as oxidation, reduction, or substitution to achieve the desired amino acid hydrochloride.
Reaction Conditions and Reagents:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Methyl chloroformate, triethylamine, CH2Cl2, low temperature | Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate |
| Oxidation | Potassium permanganate, aqueous medium, room temperature | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride, anhydrous ether, low temperature | Amines or alcohols |
| Substitution | Alkyl halides, sodium hydroxide | Alkylated or acylated derivatives |
This approach is useful for generating derivatives and intermediates for further synthetic elaboration or biological evaluation.
| Method | Key Reactions | Advantages | Limitations |
|---|---|---|---|
| Organocatalytic formal [4 + 2] cycloaddition | Cycloaddition, hydrolysis, amination | Mild conditions, stereoselective, direct salt formation | Requires specific catalysts and substrates |
| Norbornene monoester carboxylation + Curtius rearrangement | α-Carboxylation, Curtius rearrangement, hydrolysis | High stereoselectivity, well-established | Multi-step, requires careful handling of azides |
| Methyl ester route with functional group transformations | Esterification, oxidation, reduction, substitution | Versatile for derivative synthesis | May require additional steps to obtain hydrochloride salt |
- The stereoselectivity of the norbornene monoester method is notably high, with diastereomeric ratios up to 35:1, which is critical for applications requiring enantiomerically pure compounds.
- The organocatalytic cycloaddition method offers a more straightforward synthesis under mild conditions, potentially improving scalability and reducing hazardous reagents.
- Functional group interconversions from methyl esters provide flexibility but may introduce additional purification steps and lower overall yields.
- The Curtius rearrangement step is a pivotal transformation to introduce the amino functionality while preserving the bicyclic framework integrity.
- Hydrochloride salt formation is typically achieved by acidification after hydrolysis, facilitating compound stability and handling.
The preparation of this compound involves sophisticated synthetic strategies that balance stereoselectivity, yield, and operational practicality. The most authoritative and widely used methods include the substrate-controlled α-carboxylation of norbornene derivatives combined with Curtius rearrangement and the organocatalytic formal [4 + 2] cycloaddition approach. Each method offers distinct advantages suitable for different research and industrial contexts. Detailed reaction conditions, yields, and purification protocols are well-documented in the literature, providing a solid foundation for further development and application of this compound in medicinal chemistry and related fields.
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group undergoes condensation reactions with amines to form amides. Typical activators include carbodiimide-based reagents:
-
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).
-
Conditions : Conducted in anhydrous DMF or dichloromethane at 0–25°C.
-
Products : Stable amide derivatives with retained bicyclic structure .
| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Amidation | EDC/HOBt | DMF | 0–25°C | 75–90 |
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Conditions : Aqueous acidic or basic media at 40–60°C.
Reduction Reactions
The carboxylic acid group can be reduced to an alcohol:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or borane-THF.
-
Conditions : Anhydrous ether or THF at −78°C to 0°C.
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiAlH₄ | Et₂O | −78°C | 65 |
| Borane-THF | THF | 0°C | 82 |
Substitution Reactions
The amino group participates in nucleophilic substitution:
-
Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.
-
Conditions : Base (e.g., triethylamine) in dichloromethane at 25°C.
Curtius Rearrangement
A key step in stereoselective synthesis involves the Curtius rearrangement:
-
Reagents : Diphenylphosphoryl azide (DPPA) and tert-butanol.
-
Conditions : Toluene reflux followed by hydrolysis.
-
Products : Isocyanate intermediates converted to stereoisomeric carbamates .
Mechanism :
-
Acyl azide formation via DPPA activation.
-
Thermal rearrangement to isocyanate.
-
Trapping with tert-butanol to yield tert-butoxycarbonyl (Boc) derivatives .
Organocatalytic Cycloaddition
ABH-HCl serves as a precursor in asymmetric cycloadditions:
-
Reagents : α′-Ethoxycarbonyl cyclopentenones and nitroolefins.
-
Catalyst : Chiral tertiary amines (e.g., Cinchona alkaloids).
-
Conditions : Dichloromethane at 25°C.
-
Products : Enantiomerically enriched bicyclo[2.2.1]heptane carboxylates .
| Entry | Nitroolefin (R) | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | Ph | 84 | 94 |
| 2 | 4-BrC₆H₄ | 84 | 97 |
| 3 | 4-CF₃C₆H₄ | 80 | 97 |
Data sourced from enantioselective [4+2] cycloadditions .
Decarboxylation
Controlled decarboxylation occurs under acidic or thermal conditions:
-
Reagents : Concentrated HCl or pyrolysis at 150–200°C.
Scientific Research Applications
Organic Synthesis
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules through various reactions such as oxidation, reduction, and substitution.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties:
- Neuroprotective Effects: Studies suggest it may protect neurons from glutamate excitotoxicity, which is linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Glutamatergic Modulation: It acts as a weak NMDA receptor antagonist, influencing neurotransmission related to learning and memory.
- Sigma-1 Receptor Binding: The compound binds to sigma-1 receptors, which are involved in neuroprotection and memory consolidation, indicating its potential role in treating cognitive disorders.
Biochemical Pathways
Research has shown that this compound interacts with specific molecular targets, modulating enzyme activity and influencing various biological effects through hydrogen bonding and acid-base reactions.
Case Study 1: Neuroprotection
A study investigated the effects of this compound on neuronal cells subjected to glutamate-induced toxicity. Results indicated that pre-treatment with the compound significantly reduced cell death and preserved neuronal integrity, suggesting its potential use in neuroprotective therapies.
Case Study 2: Pharmacological Profiling
In another study, researchers evaluated the compound's binding affinity to NMDA receptors using radiolabeled ligands in vitro. The findings demonstrated a competitive inhibition pattern, supporting its role as a modulator of glutamatergic neurotransmission.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₈H₁₄ClNO₂
- Purity : ≥97% (HPLC)
- Storage : 2–8°C under argon to prevent degradation .
- Applications : Used in synthesizing bioactive molecules, including central nervous system (CNS) therapeutics and enzyme inhibitors .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below highlights structural and functional differences between 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride and analogous bicyclic compounds:
Functional and Pharmacological Differences
- Amino vs. This difference impacts solubility and target selectivity .
- Substituent Effects: The 4-(aminomethyl) variant (CAS 28333-76-8) exhibits higher lipophilicity due to the additional methylene group, making it suitable for blood-brain barrier penetration in CNS drug development . In contrast, brominated derivatives (e.g., CAS 15448-84-7) serve as intermediates in Suzuki-Miyaura coupling reactions .
- Cost Considerations : The main compound is priced at $250/250mg, comparable to other bicyclic carboxylates (e.g., methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate at $245/100mg) but more expensive than simpler azabicyclo derivatives .
Research Findings and Stability
- Solubility Challenges : The hydrochloride salt of the main compound requires careful preparation in polar solvents (e.g., DMSO or water) with sonication and controlled heating to 37°C to avoid precipitation .
- Stability: Unlike the 4-(aminomethyl) analog, which is stable at room temperature, the primary compound demands strict argon-filled storage to prevent oxidation of the amine group .
- Biological Activity: Derivatives of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid have shown promise in modulating GABA receptors and serotonin transporters, whereas azabicyclo analogs are explored for antibiotic resistance .
Biological Activity
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (often abbreviated as BCH) is a bicyclic amino acid derivative with significant biological activity. This compound, identified by its CAS number 1384427-36-4, has garnered attention in pharmacological research due to its potential applications in modulating amino acid transport and influencing metabolic pathways. This article delves into the biological activities associated with BCH, supported by data tables and relevant case studies.
- Molecular Formula : C₈H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol
- IUPAC Name : (1R,4R)-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
- Purity : 95%
BCH acts primarily as an inhibitor of amino acid transporters, particularly influencing the uptake of branched-chain amino acids (BCAAs). It has been shown to block the transport of certain amino acids into cells, thereby affecting cellular metabolism and growth regulation.
Key Mechanisms:
- Inhibition of Glutamate Dehydrogenase : BCH enhances the oxidation of glutamine, which is crucial for insulin secretion regulation .
- Cell Growth Modulation : At specific concentrations, BCH can suppress cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
1. Anticancer Properties
BCH has been studied for its ability to inhibit cancer cell proliferation. Research indicates that it can induce apoptosis in various cancer cell lines by disrupting amino acid transport mechanisms.
2. Metabolic Regulation
BCH's role in regulating metabolic pathways is significant, particularly in the context of insulin secretion and glucose metabolism:
- Insulin Secretion : Activation of mitochondrial enzymes by BCH leads to enhanced insulin secretion through increased glutamine oxidation .
- mTORC1 Pathway : BCH influences the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is critical in cellular growth and metabolism .
Case Studies
Several studies highlight the biological activities of BCH:
Safety and Toxicology
While BCH shows promise in various therapeutic applications, comprehensive safety profiles are essential for clinical use. Current literature lacks extensive toxicological data; therefore, further studies are warranted to assess its safety in long-term use.
Q & A
What are the established synthetic routes for 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, and how do they address stereochemical control?
The synthesis often involves organocatalytic cycloaddition or enantioselective functionalization of bicyclic precursors. For example, enantiopure derivatives can be synthesized via a formal [4 + 2] cycloaddition using organocatalysts to achieve high enantioselectivity (e.g., >90% ee) . Another approach uses Diels-Alder adducts derived from 5(4H)-oxazolones and Danishefsky’s diene, followed by cyclohexylamine cyclization to form the azabicyclic core . Methodological challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to suppress racemization and improve yield.
How can researchers resolve contradictions in reported pharmacological activities of bicyclo[2.2.1]heptane derivatives?
Discrepancies in pharmacological data (e.g., binding affinity variations) may arise from differences in substituent positioning, stereochemistry, or assay conditions. For example, the presence of a 7,7-dimethyl group in derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can alter electrophilicity, impacting protein labeling efficiency . To address contradictions, researchers should:
- Validate purity and stereochemistry via chiral HPLC or X-ray crystallography.
- Standardize assay protocols (e.g., buffer pH, incubation time).
- Compare results against structurally analogous compounds (e.g., bicyclo[2.2.2]octane derivatives) to isolate structural effects .
What advanced techniques are recommended for characterizing the stereochemical and electronic properties of this compound?
- Dipole Moment Analysis : Experimental dipole moment measurements (e.g., using dielectric constant methods) and computational DFT calculations can reveal electronic distribution, aiding in structure-activity relationship (SAR) studies .
- Vibrational Spectroscopy : IR and Raman spectroscopy identify hydrogen-bonding patterns, particularly between the amine and carboxylic acid groups .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for validating enantiopurity .
How does the bicyclo[2.2.1]heptane scaffold influence metabolic stability in preclinical studies?
The rigid bicyclic structure reduces conformational flexibility, potentially enhancing metabolic stability by limiting cytochrome P450 access. For example, methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate derivatives exhibit prolonged half-lives in rodent plasma compared to linear analogs . Researchers should:
- Perform microsomal stability assays (e.g., liver microsomes + NADPH).
- Use LC-MS/MS to identify metabolic hotspots (e.g., oxidation at bridgehead carbons) .
What computational strategies are effective for modeling the reactivity of this compound?
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and ligand-receptor binding kinetics, leveraging the compound’s rigid core to reduce conformational sampling complexity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes requiring bicyclic inhibitors) .
What are the methodological considerations for incorporating this compound into covalent protein-labeling probes?
Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid are precursors for alkenyl nitrile electrophiles, which form covalent bonds with cysteine residues . Key steps include:
- Functionalizing the carboxylic acid group with activated esters (e.g., NHS esters).
- Validating labeling efficiency via SDS-PAGE or mass spectrometry.
- Comparing kinetics with non-bicyclic analogs to assess steric effects .
How can researchers optimize experimental protocols for storing and handling this compound?
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt .
- Handling : Use anhydrous solvents (e.g., dry DMF) during reactions to avoid decomposition.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
